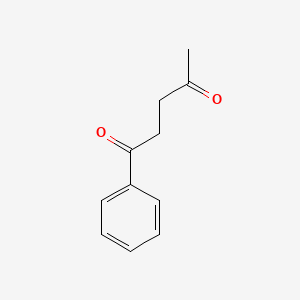

1-Phenyl-1,4-pentanedione

Descripción general

Descripción

1-Phenyl-1,4-pentanedione is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is used as an organic chemical synthesis intermediate , which suggests that it may interact with a variety of molecular targets depending on the specific reactions it is involved in.

Mode of Action

As an organic chemical synthesis intermediate , it likely undergoes various chemical reactions to interact with its targets. The exact nature of these interactions would depend on the specific biochemical context.

Result of Action

As an intermediate in organic chemical synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylpentane-1,4-dione. For instance, its solubility characteristics suggest that it may be more stable and effective in non-aqueous environments. Additionally, its reactivity may be influenced by factors such as pH, temperature, and the presence of other reactive species.

Propiedades

IUPAC Name |

1-phenylpentane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLXWIPBPPVLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207021 | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-05-1 | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

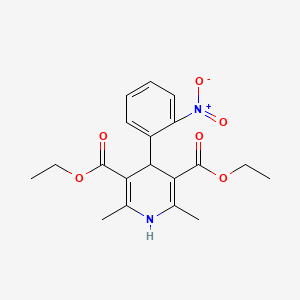

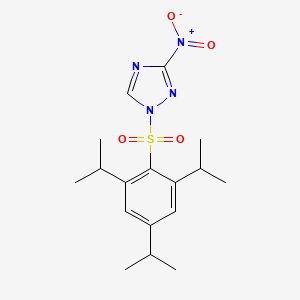

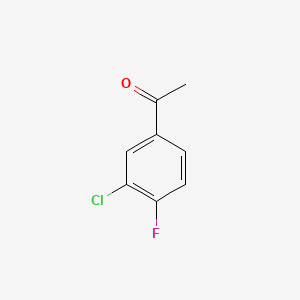

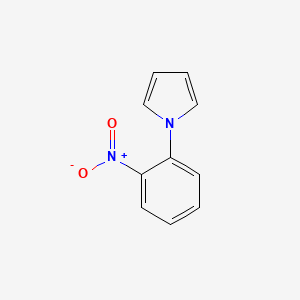

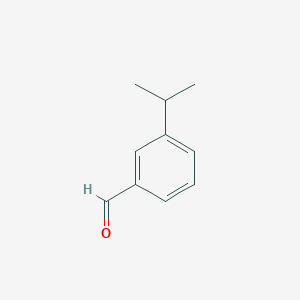

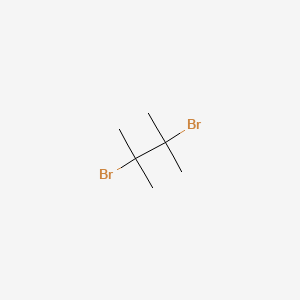

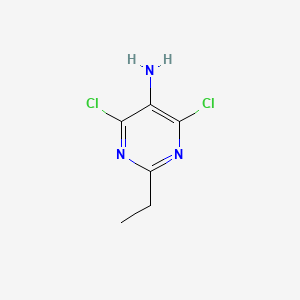

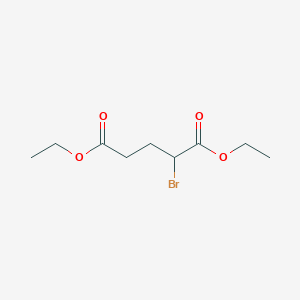

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

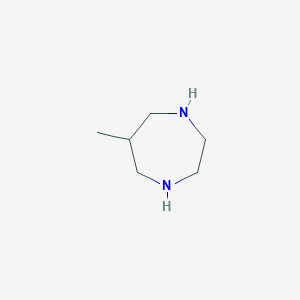

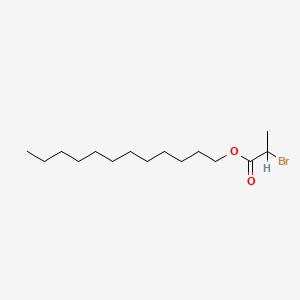

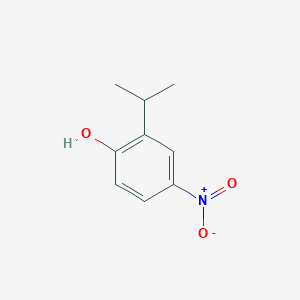

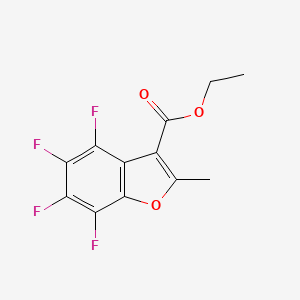

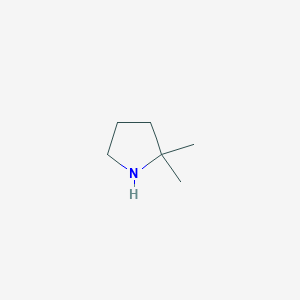

Feasible Synthetic Routes

Q1: What is known about the fragmentation pattern of 1-phenyl-1,4-pentanedione derivatives?

A1: Mass spectrometry studies focused on sodium adducts of anti-2,3-dihydroxy-1-phenylpentane-1,4-dione compounds have revealed interesting fragmentation behavior. [] These compounds primarily undergo McLafferty-type rearrangements during collision-induced dissociation. The sodium cation coordinates with oxygen functionalities, leading to the formation of either a five-membered or six-membered ring. The presence of two McLafferty-type rearrangement product ions with a 2 u mass difference indicates competitive rearrangements occurring through a six-membered ring coordination. [] This fragmentation pattern provides insights into the structural features and reactivity of these compounds.

Q2: Has this compound been used in the synthesis of more complex molecules?

A2: Yes, this compound serves as a valuable building block in organic synthesis. Researchers have employed it in the diastereoselective synthesis of a specific bis(tetrahydroindenyl)zirconocene dichloride isomer. [] This synthesis involves converting this compound into a fulvene-ketone, followed by a series of reactions that ultimately yield the desired zirconocene complex. This example highlights the synthetic utility of this compound in constructing complex organometallic compounds.

Q3: Are there any reported biological activities associated with this compound or its derivatives?

A3: While the provided research focuses primarily on the chemical aspects of this compound and its derivatives, one study indicates potential antibacterial properties. [] Researchers isolated 2-O-butyl-1-O-(2’-ethylhexyl) benzene-1,8-dicarboxylate and this compound from the root bark of Vitellaria paradoxa and investigated their antibacterial activities. This finding suggests that further exploration of the biological activities of this compound and its analogs could be a promising avenue for future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.